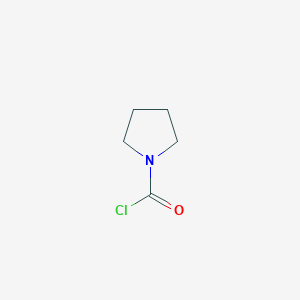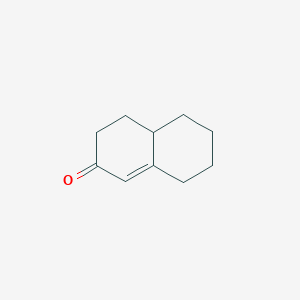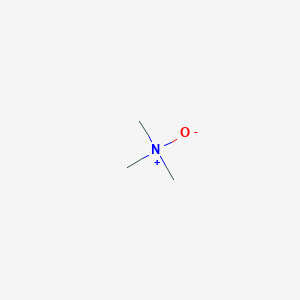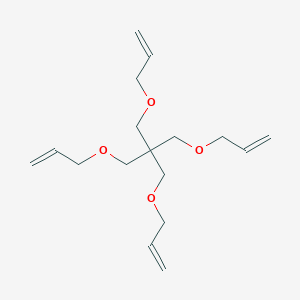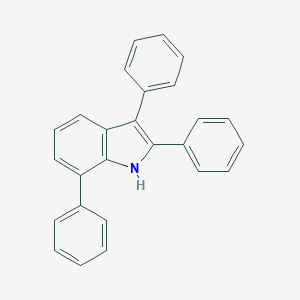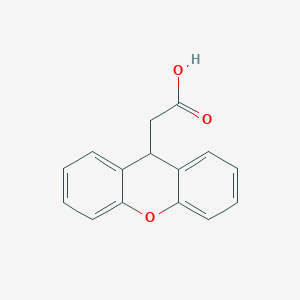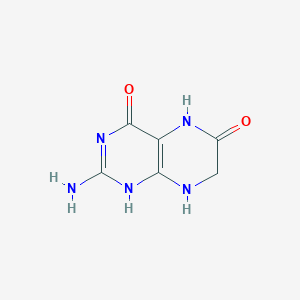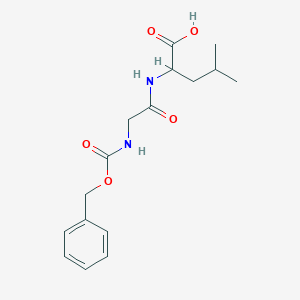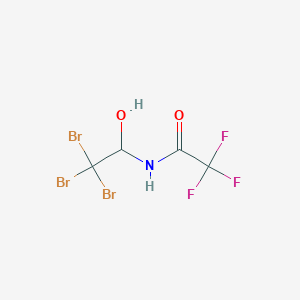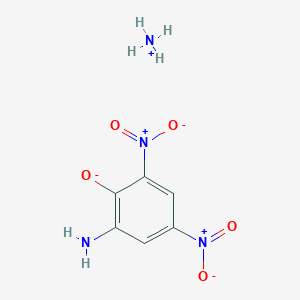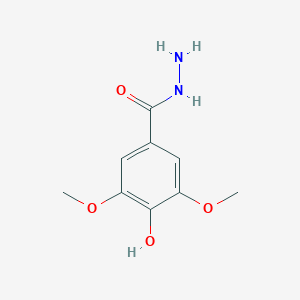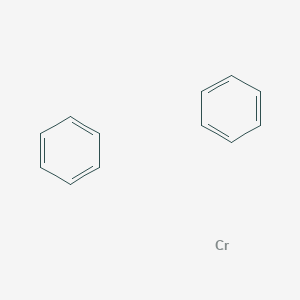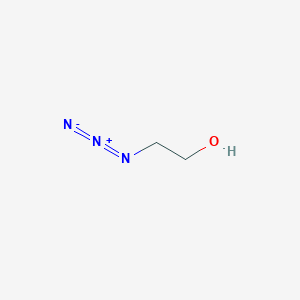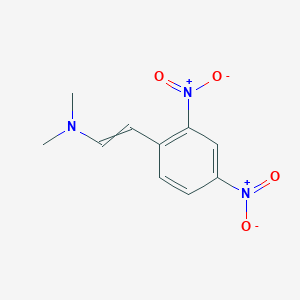![molecular formula C18H18Cl2N2S4 B072993 (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate CAS No. 1170-79-2](/img/structure/B72993.png)
(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate, also known as CMCS, is a chemical compound that has been widely studied for its potential applications in scientific research. CMCS is a carbamate derivative that contains both sulfur and nitrogen atoms, making it a versatile molecule with a range of potential applications. In
Wissenschaftliche Forschungsanwendungen
(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the field of cancer treatment. (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate has been shown to exhibit potent antitumor activity in a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Wirkmechanismus
The mechanism of action for (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate is not fully understood, but it is thought to involve the inhibition of key enzymes and pathways involved in cancer cell growth and proliferation. Specifically, (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate can prevent cancer cells from dividing and growing, leading to their eventual death.
Biochemische Und Physiologische Effekte
(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate has been shown to exhibit anti-inflammatory and antioxidant properties. Specifically, (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which can contribute to chronic inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate in lab experiments is its potent antitumor activity. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and proliferation. Additionally, (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate is relatively easy to synthesize and purify, making it a cost-effective option for research labs. However, one limitation of using (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate in lab experiments is its potential toxicity. (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate has been shown to exhibit cytotoxic effects on normal cells, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate. One area of focus is the development of new analogs and derivatives of (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate that exhibit enhanced antitumor activity and reduced toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action for (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate and to identify the specific pathways and enzymes that it targets. Finally, there is potential for (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate to be used in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness and reduce side effects.
Synthesemethoden
The synthesis method for (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate involves the reaction of (4-chlorophenyl)methyl isocyanate with 2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethanethiol in the presence of a base catalyst. The resulting product is purified by recrystallization to obtain pure (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate. This synthesis method has been well-established and has been used in numerous studies to produce high-quality (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate for scientific research.
Eigenschaften
CAS-Nummer |
1170-79-2 |
|---|---|
Produktname |
(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate |
Molekularformel |
C18H18Cl2N2S4 |
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate |
InChI |
InChI=1S/C18H18Cl2N2S4/c19-15-5-1-13(2-6-15)11-25-17(23)21-9-10-22-18(24)26-12-14-3-7-16(20)8-4-14/h1-8H,9-12H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
HWEHBWWWDMTJDO-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CSC(=NCCN=C(S)SCC2=CC=C(C=C2)Cl)S)Cl |
SMILES |
C1=CC(=CC=C1CSC(=S)NCCNC(=S)SCC2=CC=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CSC(=S)NCCNC(=S)SCC2=CC=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
1170-79-2 |
Synonyme |
1-[(4-chlorophenyl)methylsulfanyl]-N-[2-[(4-chlorophenyl)methylsulfany lcarbothioylamino]ethyl]methanethioamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



